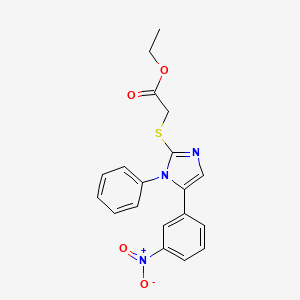

ethyl 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds with similar structures, such as Ethyl 2-(3-nitrophenyl)thiazole-5-carboxylate , are often used in laboratory settings. They typically contain a nitrophenyl group, which is a phenyl ring (a hexagonal ring of carbon atoms) with a nitro group (-NO2) attached .

Molecular Structure Analysis

The molecular structure of similar compounds often includes a phenyl ring with a nitro group attached, and other functional groups depending on the specific compound .Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely depending on the specific compound and the conditions under which the reactions occur .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, Ethyl 2-(3-nitrophenyl)thiazole-5-carboxylate has a molecular weight of 354.38 .Applications De Recherche Scientifique

General Basic Catalysis of Ester Hydrolysis

Research by Bender and Turnquest (1957) highlights the role of imidazole, including compounds similar to ethyl 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate, in the general basic catalysis of ester hydrolysis. This process is significant for understanding enzymatic hydrolysis mechanisms and developing synthetic methodologies that mimic enzyme actions. The study emphasizes the relationship between the basicity of catalysts like imidazole and their efficiency in catalyzing ester hydrolysis, suggesting potential applications in synthetic organic chemistry and biochemical model studies Bender & Turnquest, 1957.

Heterocyclic Synthesis

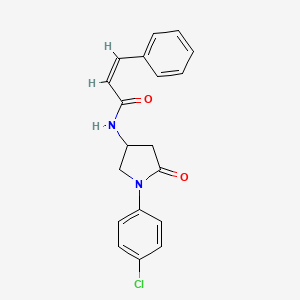

Mohareb et al. (2004) and (2018) explore the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards various active methylene reagents to produce polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This work illustrates the compound's utility in synthesizing a wide range of heterocyclic compounds with potential pharmaceutical applications. Additionally, the antitumor evaluations of these synthesized products highlight their significance in developing new therapeutic agents Mohareb et al., 2004; Mohareb & Gamaan, 2018.

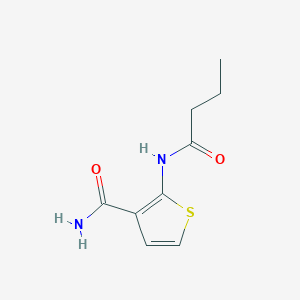

Microwave-Assisted Synthesis and Pharmacological Activities

Attimarad et al. (2017) report on the microwave-assisted synthesis of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates and their pharmacological evaluation. The study shows that these compounds exhibit significant anti-inflammatory, analgesic, and antioxidant activities, making them potential candidates for the development of new therapeutic drugs. Molecular docking studies further suggest their mechanism of action, correlating the chemical structure with biological activity Attimarad, Khedr, & Aldhubiab, 2017.

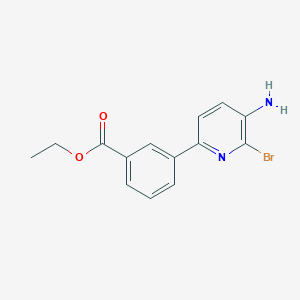

Synthesis and Biological Activity of 1,3,4-Oxadiazole Compounds

Al-badrany et al. (2019) discuss the synthesis of new 1,3,4-oxadiazole compounds derived from 1H-imidazole and their biological activity. The study showcases the compound's utility in generating novel structures with potential antimicrobial properties, underscoring its value in drug discovery and development Al-badrany, Mohammed, & Alasadi, 2019.

Mécanisme D'action

Target of Action

The compound, ethyl 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate, is a complex molecule with potential biological activity. It’s worth noting that indole derivatives, which share a similar structure to this compound, have been found to bind with high affinity to multiple receptors . These receptors could potentially serve as the primary targets for this compound.

Mode of Action

Indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This property could potentially facilitate the interaction of the compound with its targets, leading to changes in their function.

Biochemical Pathways

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, and potentially this compound, could affect a wide range of biochemical pathways.

Result of Action

Given the wide range of biological activities exhibited by indole derivatives , it can be hypothesized that this compound could have diverse effects at the molecular and cellular level.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[5-(3-nitrophenyl)-1-phenylimidazol-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S/c1-2-26-18(23)13-27-19-20-12-17(21(19)15-8-4-3-5-9-15)14-7-6-10-16(11-14)22(24)25/h3-12H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXQRSVWJJVVMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-cyano-4-fluoro-N-[3-(propane-2-sulfonyl)propyl]aniline](/img/structure/B2771921.png)

![N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-5-oxo(1,6-dihydropyridino[1,2-a]py ridino[2,3-d]pyrimidin-3-yl)}carboxamide](/img/structure/B2771922.png)

![ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate](/img/structure/B2771924.png)

![2-hydroxy-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2771930.png)

![(2S)-2-[(2,4-dichlorobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B2771932.png)

![[(1R,2R,4S,5S)-4-Amino-2-bicyclo[3.1.0]hexanyl]methanol;hydrochloride](/img/structure/B2771937.png)

![4-ethoxy-N-[4-[4-[(4-ethoxybenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2771939.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2771941.png)